molecular formula C22H20N4O2 B12909207 Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)- CAS No. 96825-92-2

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)-

Cat. No.: B12909207
CAS No.: 96825-92-2
M. Wt: 372.4 g/mol
InChI Key: ZXUKIAAIZXWCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Classification of 3-(4-Methoxyphenyl)-6-(4-Morpholinyl)-Pyridazino(4,3-c)isoquinoline

The systematic IUPAC name pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)- derives from its fused bicyclic core and substituent positions:

  • Core structure :

    • The pyridazino[4,3-c]isoquinoline system consists of a pyridazine ring (a six-membered di-aza heterocycle) fused at positions 4 and 3 to an isoquinoline moiety (a benzopyridine analog).
    • Numbering begins at the pyridazine nitrogen, proceeding through the fused system to assign positions 3 and 6 for substituent placement.
  • Substituents :

    • 3-position : A 4-methoxyphenyl group (–C₆H₄–OCH₃) attached via a carbon-nitrogen bond.
    • 6-position : A 4-morpholinyl group (–N(CH₂CH₂)₂O) providing a saturated oxygen-containing heterocycle.

Structural Classification

Feature Description
Heterocyclic system Fused pyridazine-isoquinoline bicyclic core with π-conjugated electron system
Functional groups Methoxy (electron-donating), morpholine (hydrogen bond acceptor/donor)
Stereoelectronic profile Planar aromatic core with polar substituents enabling DNA/enzyme interactions

The morpholine substituent’s conformational flexibility allows optimal binding to biological targets, while the methoxyphenyl group enhances lipophilicity and membrane permeability.

Historical Development of Pyridazinoisoquinoline-Based Compounds in Medicinal Chemistry

The exploration of pyridazinoisoquinolines as bioactive agents began in the late 20th century, driven by their structural similarity to alkaloids and synthetic heterocycles with known pharmacological properties:

  • 1970s–1980s : Early synthetic efforts focused on unsubstituted pyridazinoisoquinolines. The Pomeranz–Fritsch reaction and Bischler–Napieralski cyclization were adapted to construct the core structure, though yields remained low. A 1986 patent (US4716159A) first documented pyridazino[4,3-c]isoquinolines with anxiolytic activity, demonstrating the scaffold’s versatility beyond anticancer applications.

  • 2000s–2010s : Advances in multicomponent reactions enabled efficient synthesis of substituted derivatives. For example, silver(I)-catalyzed three-component reactions produced 2,3,4,11b-tetrahydro-1H-pyridazino[6,1-a]isoquinolines, highlighting improved synthetic accessibility. Concurrently, studies revealed topoisomerase IIα inhibition and G-quadruplex stabilization by related quinolinoquinoxalines, prompting structural optimization efforts.

  • 2010s–Present : The compound 3-(4-methoxyphenyl)-6-(4-morpholinyl)-pyridazino(4,3-c)isoquinoline emerged as a lead candidate due to its balanced physicochemical properties. Modifications at the 3- and 6-positions were shown to modulate target selectivity—methoxy groups enhance DNA intercalation, while morpholine improves solubility and pharmacokinetics.

Key Milestones in Medicinal Chemistry

Year Development Significance
1986 US4716159A patent filed for pyridazino[4,3-c]isoquinolines First therapeutic claim for this scaffold
2011 Silver-catalyzed three-component synthesis developed Enabled scalable production of derivatives
2016 Identification of Topo IIα inhibition in quinolinoquinoxaline analogs Validated scaffold for anticancer drug design

Properties

CAS No.

96825-92-2

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)pyridazino[4,3-c]isoquinolin-6-yl]morpholine

InChI

InChI=1S/C22H20N4O2/c1-27-16-8-6-15(7-9-16)19-14-20-21(25-24-19)17-4-2-3-5-18(17)22(23-20)26-10-12-28-13-11-26/h2-9,14H,10-13H2,1H3

InChI Key

ZXUKIAAIZXWCNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=NC3=C2)N5CCOCC5

Origin of Product

United States

Preparation Methods

Cyclization via Ammonium Acetate-Mediated Condensation

A common method for synthesizing 3,6-disubstituted pyridazino[4,3-c]isoquinolines involves heating a suitable precursor with ammonium acetate at elevated temperatures (190–200 °C) in a sealed vessel (steel cylinder) for extended periods (e.g., 9 hours). This promotes cyclization and ring closure to form the fused pyridazine ring.

  • Example: A precursor compound (e.g., 2a) is mixed with a large excess of dry ammonium acetate and heated.
  • After cooling, the reaction mixture is triturated with water and filtered.
  • The crude product is obtained in high yield (up to 97%) and can be purified by recrystallization from ethanol.
  • The product is characterized by melting point and IR spectroscopy, showing characteristic absorption bands for the heterocyclic system (e.g., 1660, 1600, 1550 cm⁻¹).

This method is efficient for preparing 3-aryl-6-substituted pyridazinoisoquinolines and can be adapted for the 3-(4-methoxyphenyl) and 6-(4-morpholinyl) substitutions by choosing appropriate starting materials.

Heating in Pyridine Followed by Precipitation

Another approach involves heating the precursor compound in pyridine solvent for 6–12 hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and poured into iced water, causing the product to precipitate.

  • The precipitate is filtered, washed, and recrystallized to yield pure crystals.
  • This method is suitable for synthesizing pyridazino derivatives with various substituents and has been reported to give yields around 86%.

For the introduction of the 4-morpholinyl group at the 6-position, nucleophilic substitution reactions on halogenated intermediates (e.g., 6-chloro derivatives) with morpholine can be employed.

  • The 6-chloro-pyridazinoisoquinoline intermediate is reacted with morpholine under basic or neutral conditions to substitute the chlorine atom with the morpholinyl moiety.
  • Subsequent purification yields the desired 6-(4-morpholinyl) substituted product.

Similarly, the 3-(4-methoxyphenyl) substituent can be introduced via cross-coupling reactions or condensation with appropriate aryl precursors bearing the methoxy group.

Palladium-Catalyzed Cyclization and Coupling Reactions

Advanced synthetic routes utilize palladium-catalyzed biaryl coupling or cyclization reactions to construct complex fused heterocycles, including pyridazinoisoquinolines.

  • For example, palladium-catalyzed intramolecular cyclization of aminoquinoline derivatives can form the fused ring system.
  • Coupling with aryl halides or stannanes bearing methoxy substituents allows installation of the 3-(4-methoxyphenyl) group.
  • These methods provide regioselective and efficient routes to highly substituted pyridazinoisoquinolines.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Ammonium acetate heating Precursor + dry ammonium acetate, 190–200 °C, 9 h Up to 97 Efficient cyclization, suitable for 3,6-disubstituted derivatives
Heating in pyridine Precursor in pyridine, 6–12 h ~86 Precipitation on cooling, recrystallization
Nucleophilic substitution 6-chloro intermediate + morpholine, base/neutral Variable For 6-(4-morpholinyl) substitution
Palladium-catalyzed coupling Pd catalyst, aryl halides/stannanes, base Variable For regioselective arylation and cyclization

Detailed Research Findings

  • The ammonium acetate-mediated cyclization is a robust method for forming the pyridazino ring system, providing high yields and purity suitable for further functionalization.
  • Heating in pyridine offers a milder alternative with good yields and straightforward isolation of products.
  • Nucleophilic substitution on halogenated intermediates is a reliable method for introducing morpholine substituents, which are important for modulating biological activity.
  • Palladium-catalyzed methods enable the synthesis of complex derivatives with precise substitution patterns, expanding the chemical diversity of pyridazinoisoquinolines.
  • Characterization of intermediates and final products typically involves melting point determination, IR spectroscopy, and NMR, confirming the successful formation of the fused heterocyclic system and the presence of substituents.

Chemical Reactions Analysis

Types of Reactions

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Neuroprotective Effects

Research indicates that derivatives of pyridazino(4,3-c)isoquinoline may exhibit neuroprotective properties, making them candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The mechanism of action is believed to involve modulation of neurotransmitter systems and reduction of excitotoxicity in neuronal cells.

Antitumor Activity

Pyridazino(4,3-c)isoquinoline derivatives have been studied for their potential antitumor activity. Their structural similarity to other compounds within the pyridazine and isoquinoline families suggests they may interact with specific biological targets involved in cancer progression .

Analgesic Properties

Certain derivatives have shown promise as analgesics by modulating pain pathways through interactions with glutamate receptors, which are critical in the transmission of pain signals.

Case Study 1: Neuroprotective Properties

A study explored the neuroprotective effects of pyridazino(4,3-c)isoquinoline derivatives on neuronal cell lines subjected to oxidative stress. The results indicated significant reductions in cell death and excitotoxicity markers when treated with these compounds, suggesting their potential utility in neurodegenerative disease therapies.

Case Study 2: Antitumor Activity

In another investigation, a series of pyridazino(4,3-c)isoquinoline derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The findings revealed that specific substitutions on the aromatic rings significantly enhanced antitumor activity compared to standard chemotherapeutic agents .

Mechanism of Action

The mechanism of action of Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

3-Phenyl-6-(pyrrolidin-1-yl)pyridazino[4,3-c]isoquinoline

This analogue replaces the morpholinyl group with a pyrrolidinyl substituent. Key differences include:

  • Pyrrolidinyl (5-membered, saturated nitrogen ring) vs.
  • Biological Implications: While commercial availability is noted (), specific activity data are lacking. However, morpholinyl’s oxygen atom likely improves pharmacokinetics (e.g., blood-brain barrier penetration) in CNS-targeting compounds .

Pyrido[2,1-a]isoquinoline Derivatives

Compounds like 4-amino-9,10-dimethoxy-2-phenyl-6,7-dihydro-2(H)-pyrido[2,1-a]isoquinoline-1,3-dicarbonitrile () share an isoquinoline core but differ in ring fusion (pyrido vs. pyridazino). These derivatives exhibit diverse activities, including anticancer, anti-inflammatory, and antimalarial effects . The target compound’s pyridazine ring may confer unique electronic properties, influencing receptor selectivity compared to pyrido-fused analogues.

Functional Analogues

TLR7-9 Antagonists with Morpholinyl Substituents

A 2023 patent () describes quinoline derivatives bearing morpholinyl and tetrahydropyrazolo[4,3-c]pyridine groups as TLR7-9 antagonists for systemic lupus erythematosus (SLE) treatment. While the core structure differs (quinoline vs. isoquinoline), the use of morpholinyl highlights its role in enhancing target engagement and solubility. This suggests the target compound’s morpholinyl group may similarly optimize interactions with CNS receptors .

Pyrimidine and Triazolopyrimidine Derivatives

notes that pyrimidine-containing compounds (e.g., triazolopyrimidines) show antitumor, anti-inflammatory, and anti-HIV activities. The target compound’s pyridazine ring shares aromatic nitrogen atoms with pyrimidines, but its fused structure may alter binding kinetics. For example, pyridazinoisoquinolines could offer improved rigidity, enhancing receptor specificity .

Biological Activity

Pyridazino(4,3-c)isoquinoline derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)- has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology.

Overview of Biological Activities

  • Antitumor Activity :
    • Isoquinoline derivatives, including pyridazinoisoquinolines, have been reported to exhibit potent antitumor properties. These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain isoquinoline derivatives selectively inhibit CDK4 over CDK2 and CDK1, showcasing their potential as targeted cancer therapies .
  • Neuropharmacological Effects :
    • Some pyridazinoisoquinolines have been linked to anxiolytic and antidepressant activities. They interact with neurotransmitter systems, including GABAergic pathways, which are vital for mood regulation . This suggests that the compound may have applications in treating anxiety and depression.
  • Anti-inflammatory and Analgesic Properties :
    • The biological activity of isoquinoline derivatives extends to anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process, making them potential candidates for the treatment of inflammatory diseases .

The mechanisms underlying the biological activities of pyridazino(4,3-c)isoquinoline derivatives involve:

  • Enzyme Inhibition : Many isoquinolines act as competitive inhibitors of key enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : These compounds can modulate various receptors in the central nervous system (CNS), influencing neurotransmitter release and activity.
  • Cell Cycle Regulation : By inhibiting CDKs, these compounds disrupt the cell cycle in cancer cells, leading to apoptosis and reduced proliferation.

Research Findings

Recent studies have highlighted the following findings regarding the compound:

  • Synthesis and Structure-Activity Relationship (SAR) : Research has focused on optimizing the chemical structure to enhance potency and selectivity against specific biological targets. Modifications at various positions on the isoquinoline ring significantly affect biological activity .
  • Case Studies : In vitro studies demonstrated that pyridazino(4,3-c)isoquinoline derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., H1975, HL-60), indicating promising cytotoxic effects .

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorCDK4 inhibition
AnxiolyticGABA receptor modulation
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicModulation of pain pathways

Q & A

Q. Table 1: Representative Synthetic Methods

MethodSubstrateCatalyst/ConditionsYield (%)Reference
Pd-catalyzed reductive cyclization4-Nitropyrazole derivativesPd/C, H₂, MeOH, RT88–94
Cu-catalyzed Ugi-N-arylationIndole/pyrrole derivativesCuI, DMF, 80°C70–85

Advanced: How do solvent polarity and pH influence the fluorescent properties of pyridazino[4,3-c]isoquinoline derivatives?

Answer:
Fluorescence intensity is solvent- and pH-dependent. For pyrazolo[4,3-c]isoquinoline 5.3.3 , chloroform solutions exhibit moderate emission, while acidic solvents (e.g., HCl/EtOH) enhance fluorescence due to protonation-induced electronic stabilization of the excited state. Polar aprotic solvents (DMF, DMSO) quench emission via solvatochromic effects ().

Q. Table 2: Solvent Effects on Fluorescence

SolventpHRelative Emission Intensity
ChloroformNeutralModerate (baseline)
HCl/EtOHAcidicHigh (2.5× baseline)
DMFNeutralLow (0.3× baseline)

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

X-ray crystallography : SHELXT software automates space-group determination for single-crystal structures, validated via Laue group symmetry and electron density maps ().

NMR : ¹H/¹³C NMR identifies substituent effects (e.g., methoxy [δ 3.8–4.0 ppm], morpholine [δ 2.4–3.5 ppm]) ().

Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C₂₂H₂₃N₃O₃ requires m/z 377.42) ().

Advanced: How can computational methods predict the biological activity of pyridazino[4,3-c]isoquinoline derivatives?

Answer:

  • Density Functional Theory (DFT) : Calculates electron density and correlation energy to model interactions with targets like topoisomerase IIα ().
  • Molecular docking : Screens binding affinities to G-quadruplex DNA using basis sets (6-311G**) optimized for MP2-level wave functions ().
  • SAR analysis : Correlates substituent effects (e.g., 4-methoxyphenyl enhances lipophilicity) with cytotoxic IC₅₀ values ().

Basic: What biological activities have been reported for this compound class?

Answer:

  • Anticancer : IC₅₀ values of 2–10 µM against HeLa and MCF-7 cells via topoisomerase IIα inhibition ().
  • Neurological : Modulation of acetylcholinesterase and 5-HT receptors in preclinical models ().
  • Antiviral : Activity against HCMV via naphthyridine-like mechanisms ().

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:
Discrepancies arise from:

Assay variability : Use orthogonal assays (e.g., MTT vs. ATP luminescence) to confirm cytotoxicity ().

Structural analogs : Subtle substituent changes (e.g., morpholinyl vs. piperazinyl) alter target selectivity. Validate via comparative SAR ().

Cellular context : Test multiple cell lines (e.g., primary vs. immortalized) to assess tissue-specific effects ().

Basic: What are the key considerations for optimizing reaction yields in Pd-catalyzed syntheses?

Answer:

  • Substrate design : Ensure orthocarbonyl groups enable cyclocondensation ().
  • Catalyst loading : 5–10 mol% Pd/C minimizes side reactions ().
  • Solvent choice : Methanol stabilizes intermediates better than THF ().

Advanced: What mechanistic insights explain the role of the 4-morpholinyl group in bioactivity?

Answer:
The morpholinyl group:

Enhances solubility via H-bonding with solvent/exposed protein residues.

Stabilizes π-stacking with DNA G-quadruplexes (e.g., ΔG = -9.2 kcal/mol in docking studies) ().

Modulates pharmacokinetics by reducing CYP3A4-mediated metabolism ().

Basic: How to assess purity and stability of this compound during storage?

Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~8.2 min) ().
  • TLC : Rf = 0.6 in CH₂Cl₂:MeOH (9:1) ().
  • Stability : Store at -20°C in amber vials; degradation <5% over 6 months ().

Advanced: What strategies validate target engagement in cellular models?

Answer:

Cellular thermal shift assays (CETSA) : Confirm compound-induced stabilization of topoisomerase IIα ().

RNAi knockdown : Compare activity in TOP2A-knockdown vs. wild-type cells ().

Fluorescence microscopy : Track subcellular localization using fluorophore-tagged analogs ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.